molecular formula C12H8O B11913239 Cyclopenta[B]chromene CAS No. 268-98-4

Cyclopenta[B]chromene

Cat. No.: B11913239
CAS No.: 268-98-4
M. Wt: 168.19 g/mol
InChI Key: UOSNKMFDWGUTTB-UHFFFAOYSA-N
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Description

Cyclopenta[B]chromene is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopenta[B]chromene can be synthesized through various methods. One common approach involves the α-C insertion of acetonitrile or acetone with oxygen-linked 1,7-enynes, catalyzed by cuprous bromide. This method offers a wide range of substrates, high functional group compatibility, and good yields .

Industrial Production Methods: Industrial production of this compound typically involves the use of cationic rare earth compounds as catalysts. These catalysts are effective in promoting the reaction of substituted 2-hydroxy chalcones to form the desired this compound compound .

Chemical Reactions Analysis

Types of Reactions: Cyclopenta[B]chromene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the chromene ring, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Cyclopenta[B]chromene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopenta[B]chromene involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Cyclopenta[B]chromene stands out due to its diverse range of applications and its potential as a therapeutic agent.

Properties

CAS No.

268-98-4

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

cyclopenta[b]chromene

InChI

InChI=1S/C12H8O/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-8H

InChI Key

UOSNKMFDWGUTTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C3O2

Origin of Product

United States

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